N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings, a fluoroethyl group, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps:
Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the condensation of acetylacetone and hydrazine.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions, where a suitable fluoroethylating agent reacts with the pyrazole intermediate.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluoroethylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride is a pyrazole derivative with significant potential in medicinal chemistry. This compound exhibits a range of biological activities, which are crucial for its applications in pharmacology and therapeutic development. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride is C12H19ClFN5, with a molecular weight of 287.76 g/mol. Its structure includes two distinct pyrazole rings and a fluoroethyl group, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C12H19ClFN5 |
Molecular Weight | 287.76 g/mol |
CAS Number | 1856033-56-1 |
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated in vitro and in vivo for its ability to reduce inflammation markers in various models. In animal studies, it has shown a reduction in paw edema, indicating its potential as an anti-inflammatory agent .
Anticancer Potential
The anticancer properties of pyrazole derivatives have garnered attention due to their ability to target specific cancer cell lines. N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride has been subjected to molecular docking studies, revealing strong interactions with proteins involved in cancer cell proliferation . The compound's mechanism appears to involve the inhibition of key enzymes that facilitate tumor growth.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of several conventional antibiotics, suggesting a promising role in treating bacterial infections .
- Inflammation Model : In a controlled experiment involving induced paw edema in rats, the administration of the compound resulted in a statistically significant reduction in swelling compared to the control group. This suggests its potential application in treating inflammatory conditions .
- Cancer Cell Line Study : In vitro testing on human cancer cell lines indicated that the compound effectively induced apoptosis (programmed cell death) in breast cancer cells while sparing normal cells. This selectivity is crucial for developing safe anticancer therapies .
Properties
Molecular Formula |
C12H19ClFN5 |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-9-6-11(17(3)16-9)7-14-12-8-15-18(5-4-13)10(12)2;/h6,8,14H,4-5,7H2,1-3H3;1H |
InChI Key |
UCCVYHSKTDXHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=C(N(N=C2)CCF)C)C.Cl |
Origin of Product |
United States |
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